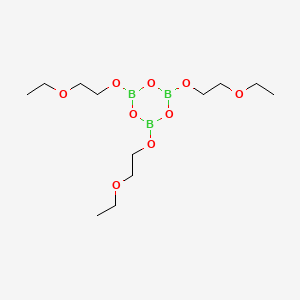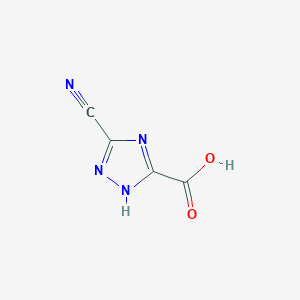![molecular formula C9H7ClO2S B11771307 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11771307.png)
4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chlorinated benzene derivatives and thiophene precursors, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, cyclization, and carboxylation under controlled temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen exchange or nucleophilic substitution at the chlorine position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Iodinated or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparación Con Compuestos Similares
- 4-Chloro-2,3-dihydrobenzo[b]thiophene-5-carboxylic acid 1,1-dioxide
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 4,7-Dimethoxy-benzo[b]thiophene-2-carboxylic acid
Comparison: Compared to its analogs, 4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid exhibits unique reactivity due to the presence of the chlorine atom and the carboxylic acid group. This combination enhances its potential for diverse chemical transformations and applications in various fields. Its structural uniqueness also contributes to its distinct biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H7ClO2S |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
4-chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
Clave InChI |
DEXIXUHOXHEGAO-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC2=C1C(=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















